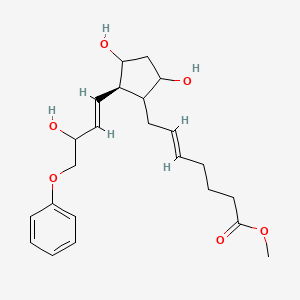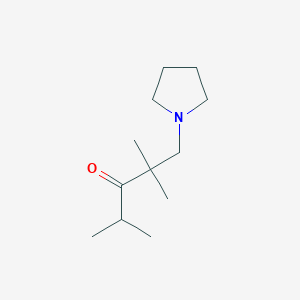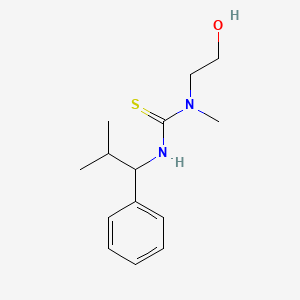
N-(2-Hydroxyethyl)-N-methyl-N'-(2-methyl-1-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea is a chemical compound with a complex structure that includes a thiourea group, a hydroxyethyl group, a methyl group, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the hydroxyethyl group. The reaction conditions often include a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)urea
- N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)carbamate
- N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)amine
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
74548-45-1 |
|---|---|
Fórmula molecular |
C14H22N2OS |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)13(12-7-5-4-6-8-12)15-14(18)16(3)9-10-17/h4-8,11,13,17H,9-10H2,1-3H3,(H,15,18) |
Clave InChI |
WXPQNCSXNOSGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
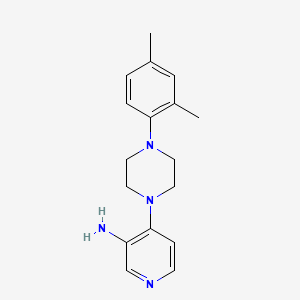

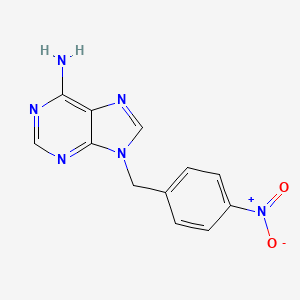

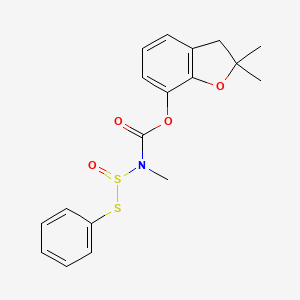
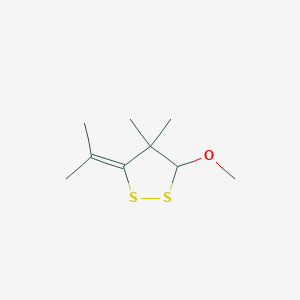
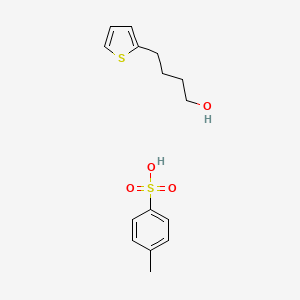
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
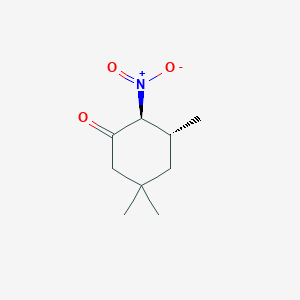
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
